This compound occurs in a variety of plants, often alongside its stereoisomer, diosgenin [1] [2]. The table below summarizes the key natural sources.
| Plant Source | Scientific Name | Part of Plant Identified | Key Contextual Information |
|---|---|---|---|
| Fenugreek | Trigonella foenum-graecum | Seeds [3] | One of the most important steroidal saponins in the seed [3] [4] [5]. |
| Wild Yam (Various species) | Dioscorea spp. (e.g., D. collettii) | Tuber [4] [1] [6] | Often a source of diosgenin; this compound is also present [7] [6]. |
| Asparagus | Asparagus officinalis | Not Specified | A known source of this compound [4] [1] [5]. |
| Agave | Agave species | Not Specified | A known source of this compound [4] [5]. |
Recent in vitro studies have begun to elucidate the potent anticancer mechanisms of this compound, primarily through the induction of apoptosis via multiple pathways.
| Cancer Cell Line / Biological Activity | Observed Effect and Mechanism of Action | Key Metrics (IC₅₀ or other values) | Reference |
|---|
| Gastric Cancer (AGS) | Induced apoptosis via ROS production, mitochondrial membrane depolarization, caspase-8 & -9 activation; strongly upregulated TNFRSF25 mRNA; enhanced effect with oxaliplatin/capecitabine. | IC₅₀ = 18.50 ± 1.24 µg/mL Combination IC₅₀ (with oxaliplatin) = 10.64 ± 0.18 µg/mL | [4] [5] | | Ovarian Cancer (SKOV-3) | Triggered apoptosis via intrinsic & extrinsic pathways; caused cell cycle arrest in sub-G1 phase; increased oxidative stress; depolarized mitochondrial membrane; activated caspases (-8, -9, -3/7). | IC₅₀ = 23.90 ± 1.48 µg/mL | [1] [2] | | Antioxidant Activity | Demonstrated moderate free radical scavenging ability in standard in vitro assays. | DPPH IC₅₀ = 704.7 ± 5.9 µg/mL ABTS IC₅₀ = 631.09 ± 3.51 µg/mL | [4] [5] | | Antimicrobial Activity | Showed a weak effect on tested bacteria strains, with the most notable activity against Staphylococcus aureus. | MIC = 350 µg/mL (for S. aureus) | [4] [5] |
The following diagram summarizes the key apoptotic mechanisms of this compound identified in gastric (AGS) and ovarian (SKOV-3) cancer cell lines, illustrating the interplay between the extrinsic and intrinsic pathways.
Key Apoptotic Pathways Induced by this compound
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Cell Viability and Cytotoxicity (MTT Assay)
Apoptosis Detection (Flow Cytometry)
Mechanism of Action Analysis
The current evidence positions this compound as a compelling candidate for further investigation. Future research should prioritize:
Based on current research, the biosynthesis of yamogenin and its conversion to steroidal saponins can be visualized through two potential routes. The following diagram integrates the key steps from cholesterol to the final saponins, such as dioscin.
The diagram illustrates two hypothesized routes for final saponin formation. Route 1 involves formation of the this compound aglycone skeleton before glycosylation. Route 2 proposes that key glycosylation steps may occur at an earlier furostanol intermediate stage (where the side chain is still open), followed by ring closure to form the final spirostanol saponin [1].
The formation of this compound is a key evolutionary trait in several plant families.
For researchers aiming to study or validate this pathway, here are methodologies directly from the recent literature.
| Experimental Goal | Detailed Methodology | Key Outcomes |
|---|
| Gene Functional Characterization [1] | 1. Gene Cloning: Isolate candidate genes from a methyl jasmonate-induced transcriptome library via RT-PCR. 2. Heterologous Expression: Express the purified recombinant enzyme in E. coli. 3. In vitro Assay: Incubate the purified enzyme with substrates (e.g., this compound, UDP-glucose) and analyze products using HPLC and LC-MS. 4. In vivo Validation: Use RNAi to silence the gene in transgenic fenugreek hairy roots and analyze saponin content. | Confirmed TfS3GT2 catalyzes the transfer of glucose to this compound's C-3 position. Gene silencing led to reduced levels of major steroidal saponins. | | Pathway Evolution Analysis [2] | 1. Genome Sequencing: Obtain a high-quality chromosome-level genome assembly using Illumina, PacBio, and Hi-C technologies. 2. Ortholog Identification: Use known P450 genes as queries for blastp searches against the annotated genome. 3. Phylogenetic & Selection Analysis: Construct phylogenetic trees and calculate lineage-specific dN/dS ratios to identify positive selection. | Revealed evolutionary trajectory, key gene clusters, and positive selection as a driver for P450 gene neo-functionalization. | | Feeding Studies for Biosynthetic Route [3] | Feed tissue cultures of Dioscorea tokoro with isotope-labeled precursors (e.g., [1,2-¹³C₂]acetate) and analyze the incorporated labels in the resulting sapogenins using ¹³C NMR. | Provided early evidence for the biosynthetic origin from acetate and the stereochemistry of hydrogen atom introduction at C-25. |
This compound often co-occurs with its stereoisomer diosgenin in plants. For quality control in herbal products like Polygonatum odoratum (Yuzhu), advanced chromatographic techniques are used.
The is an elegant example of the evolution of specialized metabolism. The combination of genomic insights, characterized enzymes, and robust experimental protocols provides a strong foundation for further research, whether for metabolic engineering in microbial cell factories or for the quality control of medicinal plants [2] [1].
Yamogenin, scientifically classified as a steroidal sapogenin, is a significant natural product with growing pharmacological importance. This spirostane-type steroid compound with the chemical name (25S)-spirost-5-en-3β-ol and CAS number 512-06-1 represents an epimer of the more widely known diosgenin, differing only in the configuration at the C-25 position [1] [2]. As a bioactive aglycone, this compound forms the core structure of various steroidal saponins found in several medicinal plants, where it exists primarily in glycosylated forms that undergo enzymatic or chemical hydrolysis to release the active sapogenin [3] [4].
The molecular foundation of this compound consists of a characteristic steroid nucleus with the standard A/B/C/D ring fusion of steroidal compounds, augmented by spirostane-type E and F rings formed through oxidative processes involving C-16, C-22, and C-26 positions [5]. This complex ring system creates a rigid, lipophilic framework that determines its membrane-interaction capabilities and biological activity profiles. The molecular formula of this compound is C₂₇H₄₂O₃, with a molecular weight of 414.62 g/mol [2]. It typically presents as a white to off-white powder with limited aqueous solubility but good solubility in various organic solvents [2].
This compound is distributed across multiple plant families, primarily occurring as glycosylated saponins in species traditionally used in various medicinal systems. The principal sources of this compound include:
In plants, this compound occurs almost exclusively as glycosidic conjugates rather than in its free form, with various sugar moieties (typically glucose, rhamnose, or xylose) attached to the hydroxyl group at position C-3 [3] [4]. The biosynthetic pathway of this compound proceeds from cholesterol through a series of oxidative reactions catalyzed by cytochrome P450 enzymes, followed by glycosylation steps mediated by specific glucosyltransferases like TfS3GT2 identified in fenugreek [4].
This compound demonstrates significant cytotoxicity against various cancer cell lines, primarily through the induction of programmed cell death via both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms underlying its anticancer effects involve:
The following diagram illustrates the coordinated apoptotic pathways activated by this compound:
This compound-Induced Apoptotic Signaling Pathways
This compound demonstrates enhanced cytotoxicity when combined with conventional chemotherapeutic agents, suggesting potential for combination therapy regimens. Research using gastric cancer AGS cells revealed:
This compound demonstrates selective cytotoxicity against various cancer cell lines with varying potency. The following table summarizes the quantitative cytotoxicity data reported in recent studies:
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Experimental Details |
|---|---|---|---|
| AGS | Gastric adenocarcinoma | 18.50 ± 1.24 | MTT assay, 24h treatment [6] [8] |
| SKOV-3 | Ovarian cancer | 23.90 ± 1.48 | xCELLigence real-time analysis [1] |
| HCT116 | Colorectal carcinoma | ~55 (at 60µg/mL) | MTT assay, viability reduced to 55% at highest dose [6] |
| HaCaT | Non-cancerous keratinocytes | 16.40 ± 1.41 | xCELLigence system [1] |
| Fibroblasts | Normal human fibroblasts | >60 (≈90% viability at 60µg/mL) | MTT assay, minimal cytotoxicity [6] |
The differential sensitivity across cancer types suggests tissue-specific mechanisms of action or variations in cellular uptake and metabolism. Notably, this compound shows particular potency against gastric cancer AGS cells, with significantly lower IC₅₀ values compared to other tested cell lines [6]. The compound also demonstrates a reasonable selectivity index for certain cancer types over normal cells, particularly evident in the contrast between its effects on AGS cells versus normal fibroblasts [6].
Beyond direct cytotoxicity, this compound exhibits several other biological activities with potential therapeutic relevance:
| Activity Type | Assay/Method | Results | Experimental Conditions |
|---|---|---|---|
| Antioxidant | DPPH assay | IC₅₀ = 704.7 ± 5.9 µg/mL | Standard DPPH radical scavenging assay [6] [8] |
| ABTS assay | IC₅₀ = 631.09 ± 3.51 µg/mL | ABTS radical cation decolorization assay [6] | |
| Anti-inflammatory | Protein denaturation inhibition | IC₅₀ = 1421.92 ± 6.06 µg/mL | Albumin denaturation assay [6] |
| Antimicrobial | Broth microdilution | MIC = 350 µg/mL (S. aureus) | Against various Gram-positive and Gram-negative bacteria [6] [8] |
The moderate antioxidant activity demonstrated in DPPH and ABTS assays suggests this compound may contribute to reducing oxidative stress in biological systems, though its potency in these assays is considerably lower than specialized antioxidant compounds [6]. The weak antimicrobial effects indicate this may not be a primary therapeutic application, though the relative potency against S. aureus among tested strains suggests possible structure-specific interactions with Gram-positive bacterial membranes [6] [8].
The MTT assay represents the standard methodology for evaluating this compound cytotoxicity in vitro:
Comprehensive assessment of this compound-induced apoptosis involves multiple complementary techniques:
The following diagram illustrates the integrated experimental workflow for investigating this compound's anticancer mechanisms:
Comprehensive Experimental Workflow for this compound Mechanism Studies
The accumulating evidence for this compound's multi-target mechanisms against cancer cells supports its potential application in several research and development areas:
For continued development, future research should prioritize:
| Plant Source | Family | Key Contexts of Reported Occurrence |
|---|---|---|
| Fenugreek (Trigonella foenum-graecum) [1] [2] [3] | Fabaceae | Seeds; studied for steroidal saponin biosynthesis. |
| Yam (Dioscorea species, e.g., D. collettii) [1] [3] [4] | Dioscoreaceae | Rhizomes; source of steroidal sapogenins. |
| Asparagus (Asparagus officinalis) [1] [3] [4] | Asparagaceae | Plant material; source of steroidal saponins. |
| Agave (Various species) [1] | Asparagaceae | Plant material; source of steroidal saponins. |
| Balanites aegyptiaca [3] | Zygophyllaceae | Plant material; source of steroidal sapogenins. |
For researchers, the experimental details from key studies on this compound's bioactivity are summarized below.
This compound is the C25 epimer of the well-known compound diosgenin [4]. Its biosynthesis in plants begins with cholesterol. A key step is the hydroxylation of the cholesterol side chain, which creates a chiral center at the C25 position, ultimately leading to either the (25S) configuration of this compound or the (25R) configuration of diosgenin [5]. In fenugreek, the biosynthesis of final saponins like dioscin may proceed via one of two proposed routes: direct glycosylation of the aglycone (diosgenin/yamogenin), or glycosylation at an earlier, furostanol-type intermediate [2]. A specific sterol 3-O-glucosyltransferase (TfS3GT2) has been characterized to catalyze the transfer of the first glucose onto the C-3 hydroxyl of diosgenin or this compound [2].
The following diagram illustrates the primary apoptotic signaling pathways induced by this compound in human cancer cells, based on in vitro studies:
Diagram of this compound-induced apoptosis via extrinsic and intrinsic pathways.
This compound demonstrates notable bioactivity in preclinical models, with its strongest evidence in oncology.
| Reported Bioactivity | Experimental Model (Cell Line/Organism) | Key Findings/Mechanistic Insights |
|---|---|---|
| Anticancer (Gastric) [1] | Human gastric cancer (AGS) cells | IC₅₀: 18.50 ± 1.24 µg/mL; induced apoptosis via caspase-8/-9; enhanced efficacy with chemotherapy drugs. |
| Anticancer (Ovarian) [4] | Human ovarian cancer (SKOV-3) cells | IC₅₀: 23.90 ± 1.48 µg/mL; induced cell cycle arrest (sub-G1), ROS, MMP depolarization, caspase activation. |
| Antioxidant [1] | In vitro (DPPH/ABTS assays) | Moderate activity: IC₅₀ 704.7 ± 5.9 µg/mL (DPPH) and 631.09 ± 3.51 µg/mL (ABTS). |
| Antimicrobial [1] | Bacterial strains (e.g., S. aureus) | Weak effect; most potent against S. aureus (MIC 350 µg/mL). |
| Anti-lipidemic [4] | Human liver cancer (HepG2) cells | Inhibited triacylglyceride accumulation; suppressed mRNA of fatty acid synthesis genes. |
Yamogenin is a spirostane-type steroidal sapogenin, a aglycone unit of steroidal saponins [1]. Its core structure is characterized by a steroidal skeleton with a spiroketal side chain. Chemically, it is (25S)-spirost-5-en-3β-ol and is a stereoisomer of the more well-known compound diosgenin [1] [2].
Natural Sources: this compound is found in several plant species, including [3] [1]:
This compound demonstrates promising cytotoxic effects, particularly against specific cancer cell lines, by inducing programmed cell death through multiple pathways.
TNFRSF25, and genes like FADD and DEDD2 [3] [1].The flow of these apoptotic mechanisms is summarized in the following pathway:
This compound induces apoptosis via both extrinsic and intrinsic pathways, culminating in caspase-3/7 activation. [3] [1]
Beyond its anticancer potential, this compound exhibits other notable biological activities:
The biological activities of this compound can be quantified as follows:
| Biological Activity | Assay/Model | Result (IC₅₀ or Effective Concentration) | Citation |
|---|---|---|---|
| Cytotoxicity (in vitro) | AGS Gastric Cancer Cells | IC₅₀ = 18.50 ± 1.24 µg/mL | [3] [4] |
| SKOV-3 Ovarian Cancer Cells | IC₅₀ = 23.90 ± 1.48 µg/mL | [1] | |
| HCT116 Colon Cancer Cells | IC₅₀ > 60 µg/mL (approx. 55% viability at 60 µg/mL) | [4] | |
| Antioxidant Activity | DPPH Assay | IC₅₀ = 704.7 ± 5.9 µg/mL | [3] |
| ABTS Assay | IC₅₀ = 631.09 ± 3.51 µg/mL | [3] | |
| Anti-inflammatory | Protein Denaturation Inhibition | IC₅₀ = 1421.92 ± 6.06 µg/mL | [3] |
| Antimicrobial Activity | Staphylococcus aureus (MIC) | 350 µg/mL | [3] |
For researchers seeking to replicate or design studies on this compound, here is a summary of key methodologies from the literature.
This compound is a steroidal saponin with a multifaceted pharmacological profile, most notably demonstrating pro-apoptotic activity against cancer cells by engaging both intrinsic and extrinsic pathways. Its synergistic effects with chemotherapy drugs and its additional antidepressant, antioxidant, and antimicrobial properties make it a compelling candidate for further research. Future studies should focus on in vivo validation of its efficacy and safety, detailed structure-activity relationship (SAR) analysis, and exploration of its potential in combination therapies.
This compound ((25S)-spirost-5-en-3β-ol) is a steroidal sapogenin of significant pharmacological interest, functioning as a key precursor for steroid synthesis and exhibiting promising antitumor properties. As a stereoisomer of the more widely studied diosgenin, this compound presents unique challenges and opportunities in extraction, analysis, and application development. This spirostane saponin aglycone is found in several plant species, including Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, and various Agave species [1] [2]. The compound has recently garnered increased scientific attention due to its diverse pharmacological activities, particularly its anticancer properties against various cell lines, including gastric, ovarian, and colon cancers [1] [2] [3].
The structural similarity between this compound and diosgenin (differing only in the configuration at C-25) suggests potential for similar industrial applications while maintaining distinct biological profiles. Recent in vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against human cancer cells, with IC₅₀ values ranging from 18.50 ± 1.24 µg/mL in gastric cancer (AGS) cells to 23.90 ± 1.48 µg/mL in ovarian cancer (SKOV-3) cells [1] [2]. These findings, coupled with its antioxidant and antimicrobial properties, position this compound as a compelling candidate for pharmaceutical development and nutraceutical applications.
The efficient extraction of this compound from plant matrices requires careful consideration of both the source material and methodology. Extraction techniques can be broadly categorized into conventional and modern approaches, each with distinct advantages and limitations in terms of efficiency, yield, scalability, and environmental impact.
Soxhlet extraction and maceration represent the traditional approaches for recovering bioactive compounds from plant materials. Soxhlet extraction employs continuous washing with hot solvent, typically ethanol, methanol, or chloroform, over extended periods (typically 6-24 hours). This method provides excellent compound-solvent contact but may lead to thermal degradation of heat-sensitive compounds and requires substantial solvent volumes [4]. Maceration involves steeping plant material in solvent at room temperature with periodic agitation, a simpler approach that avoids thermal stress but often yields lower extraction efficiency and requires longer processing times [4].
The choice of solvent significantly impacts this compound recovery due to its moderate polarity. Ethanol and methanol are commonly used, with ethanol generally preferred for its lower toxicity and better environmental profile. Solvent-to-material ratio, particle size of the plant material, and extraction duration are critical parameters that must be optimized for each plant source [4].
Advanced extraction technologies have emerged to address limitations of conventional methods, offering improved efficiency, reduced solvent consumption, and shorter processing times.
Table 1: Comparison of Modern Extraction Techniques for this compound
| Technique | Principle | Optimal Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Dielectric heating causing cell rupture | 100-500W, 5-30 min, ethanol-water mixtures [4] | Rapid, reduced solvent, higher yields | Non-uniform heating, equipment cost |
| Ultrasound-Assisted Extraction (UAE) | Cavitation-induced cell disruption | 20-100kHz, 10-60°C, 5-60 min [4] | Low temperature, energy efficient | Scale-up challenges, probe degradation |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ as solvent | 40-70°C, 150-450 bar, co-solvents [4] | Solvent-free, selective, clean extracts | High capital cost, pressure dependence |
| Pressurized Liquid Extraction (PLE) | High pressure and temperature | 100-200°C, 50-200 bar, short cycles [5] | Fast, automated, low solvent | Thermal degradation risk |
Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to generate heat within plant cells, creating internal pressure that ruptures cell walls and enhances compound release. MAE has demonstrated particular effectiveness for this compound extraction from fenugreek seeds, with response surface methodology identified as a valuable tool for optimizing critical parameters including microwave power, extraction time, and solvent composition [4].
Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to generate cavitation bubbles in the solvent medium. The implosion of these bubbles produces localized high temperatures and pressures that disrupt plant cell walls, facilitating this compound release into the solvent. UAE offers advantages of low operating temperatures (preserving heat-sensitive compounds), reduced extraction times, and compatibility with various solvent systems [4].
Supercritical fluid extraction (SFE), typically using carbon dioxide as the supercritical fluid, provides an environmentally friendly alternative to organic solvents. The tunable solvating power of supercritical CO₂ by pressure and temperature variation allows selective extraction of this compound. The addition of polar co-solvents like ethanol or methanol can significantly enhance this compound recovery due to its moderate polarity [4].
Table 2: Extraction Efficiency and Yield Parameters for Different Methods
| Plant Source | Extraction Method | Solvent System | Yield Range | Key Efficiency Parameters |
|---|---|---|---|---|
| Fenugreek Seeds | Soxhlet | Ethanol, methanol, chloroform | 0.2-0.9% diosgenin [4] | Temperature, time, solvent polarity |
| Fenugreek Seeds | MAE | Ethanol-water | 3.2% total extract [4] | Power, time, solid-liquid ratio |
| Dioscorea species | Acid hydrolysis + resin | Ethanol, petroleum ether | 1.19-3.0% [6] | Acid concentration, hydrolysis time |
| Dioscorea quinqueloba | Ethanol maceration | Ethanol | 3.2±0.2% [7] | Extraction duration, particle size |
Following extraction, this compound requires careful purification and accurate quantification to ensure compound quality and enable pharmacological evaluation.
Solid-phase extraction (SPE) using carbon-based cartridges has proven effective for purifying this compound from complex plant extracts. An established protocol involves successive washing with methanol and 35% chloroform/methanol (v/v), followed by target compound elution with 80% chloroform/methanol (v/v), achieving recovery rates of 89.3-117.4% without significant ion suppression [8].
Column chromatography remains a fundamental purification method, with both traditional silica gel and resin-based columns employed. An improved column-chromatographic method for quantitative isolation of this compound from plant crude extracts has been developed as a preliminary step for infrared spectrophotometric determination [9]. For industrial-scale applications, resin chromatography offers advantages including reusability and reduced waste generation, with one patent describing water washing of 0.8-1.5 column volumes followed by 95% ethanol elution [6].
High-performance liquid chromatography (HPLC) coupled with various detectors is the most widely used analytical technique for this compound quantification. The choice of detector depends on the required sensitivity and specificity, with mass spectrometric detection (LC-MS/MS) offering the highest sensitivity for complex matrices [10] [8].
Gas chromatography-mass spectrometry (GC-MS) provides excellent separation efficiency and detection sensitivity for this compound, particularly for quality control applications. This technique requires sample derivatization to increase volatility but offers superior resolution for complex mixtures [4].
Thin-layer chromatography (TLC) serves as a rapid, cost-effective qualitative method for initial screening of this compound-containing fractions. When combined with densitometric analysis, TLC can also provide semi-quantitative data [4].
Table 3: Analytical Techniques for this compound Detection and Quantification
| Analytical Method | Detection System | Sensitivity Range | Applications | Advantages |
|---|---|---|---|---|
| HPLC-UV/ELSD | UV (210-254 nm) / Evaporative Light Scattering | Moderate | Quality control, purity assessment | Robust, widely available |
| LC-ESI-MS/MS | Electrospray ionization tandem mass spectrometry | High (ng/mL) | Bioavailability, pharmacokinetics | High specificity and sensitivity |
| GC-MS | Electron impact mass spectrometry | High | Plant profiling, metabolic studies | Excellent separation, spectral libraries |
| TLC-Densitometry | Visible/UV densitometry | Low to moderate | Rapid screening, purity check | Low cost, high throughput |
Principle: This protocol utilizes microwave energy to rapidly heat the plant material-solvent system, causing rupture of plant cells and enhancing the release of this compound into the solvent medium [4].
Materials and Equipment:
Procedure:
Optimization Notes:
Principle: Ultrasound waves generate cavitation bubbles in the solvent, creating localized high temperatures and pressures that disrupt plant cell walls and enhance mass transfer of this compound into the solvent [4].
Materials and Equipment:
Procedure:
Validation:
The following diagram illustrates the comprehensive workflow from plant material to purified this compound, including key steps in extraction, purification, and analysis:
The following diagram illustrates the molecular mechanisms through which this compound triggers apoptosis in cancer cells, based on recent in vitro studies:
These application notes provide comprehensive methodologies for this compound extraction, analysis, and bioactivity evaluation. The optimized extraction protocols leveraging modern techniques like MAE and UAE significantly improve efficiency and yield compared to conventional methods. The detailed experimental procedures and analytical workflows offer researchers robust tools for compound isolation and characterization. Furthermore, the elucidated mechanisms of action against cancer cells provide valuable insights for pharmaceutical development. As research continues to uncover the full therapeutic potential of this compound, these protocols will serve as essential resources for scientists pursuing this promising natural product in drug discovery and development programs.
The search results confirm that this compound is a key bioactive compound in fenugreek. The information below summarizes its characteristics and co-occurring compounds, which are essential background for developing an isolation strategy.
| Aspect | Description |
|---|---|
| Chemical Class | Spirostane-type steroidal saponin aglycone (non-sugar portion) [1]. |
| Presence | Found in fenugreek seeds, leaves, and stems [2] [3]. |
| Key Feature | Stereoisomer of diosgenin (a well-studied sapogenin) [1]. |
| Common Co-compounds | Diosgenin, tigogenin, this compound, flavonoids (e.g., vitexin, isovitexin), alkaloids (e.g., trigonelline) [2] [3]. |
While a direct protocol is unavailable, the literature mentions standard techniques used for isolating similar steroidal sapogenins from fenugreek. The workflow below outlines a logical approach based on these methods.
The techniques listed in the workflow are standard, but some specifics can be inferred from the search results:
Proper storage and handling are crucial for maintaining yamogenin stability and experimental reproducibility.
Storage Conditions
Solubility Profile this compound has a very specific and limited solubility profile, which is a critical consideration for experimental design [3].
| Solvent | Solubility | Notes |
|---|---|---|
| Ethanol | 8 mg/mL (approx. 19.3 mM) | Suitable for preparing stock solutions [3]. |
| DMSO | Insoluble | Moisture-absorbing (hygroscopic) DMSO further reduces solubility; use fresh, anhydrous DMSO if attempting to dissolve [3]. |
| Water | Insoluble | Not suitable for direct aqueous preparation [3]. |
This protocol is used to evaluate the cytotoxic effect of this compound on cancer cells, based on studies using gastric cancer (AGS) and other cell lines [4].
Workflow Diagram
Materials and Reagents
Procedure
This protocol outlines the key steps to investigate the apoptotic pathways induced by this compound, integrating analyses of mitochondrial membrane potential, ROS production, and caspase activity [5] [4].
Apoptosis Signaling Pathway
Key Experimental Steps
This compound is a steroidal saponin with significant research potential, particularly in oncology for inducing apoptosis in cancer cells. Successful experimentation requires careful attention to its specific solubility profile and strict adherence to storage conditions to ensure compound stability. The provided protocols for cytotoxicity and apoptosis analysis offer a reliable foundation for exploring its biological activities.
Yamogenin, a steroidal saponin and stereoisomer of diosgenin, is found in several plant species including Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, and Agave species [1] [2]. Recent investigations have revealed its significant antitumor properties across various cancer cell lines, primarily through the induction of apoptosis via both intrinsic and extrinsic pathways [1] [3] [2]. These application notes consolidate the experimental protocols and mechanistic insights for researchers studying its potential in cancer drug development.
This compound induces apoptosis through a coordinated dual-pathway activation involving both mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic signaling cascades.
The diagram below illustrates the coordinated molecular mechanisms of this compound-induced apoptosis:
This compound significantly upregulates key apoptotic genes at the mRNA level. The most pronounced effects are observed in genes encoding death receptors and adaptor proteins [1] [2]:
This gene expression profile provides a molecular foundation for the robust activation of the extrinsic apoptotic pathway observed in this compound-treated cells.
The table below summarizes the concentration-dependent cytotoxic effects of this compound across various human cancer cell lines:
| Cell Line | Cancer Type | IC50 Value (μg/mL) | Assay Method | Exposure Time | Reference |
|---|---|---|---|---|---|
| SKOV-3 | Ovarian Cancer | 23.90 ± 1.48 | xCELLigence System | 24 h | [1] |
| AGS | Gastric Adenocarcinoma | 18.50 ± 1.24 | MTT Assay | 24 h | [2] |
| HCT116 | Colon Cancer | ~60 (approx. 40% viability at 60 μg/mL) | MTT Assay | 24 h | [2] |
| HaCaT | Non-Cancer Keratinocytes | 16.40 ± 1.41 | xCELLigence System | 24 h | [1] |
This compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents against AGS gastric cancer cells [2]:
| Treatment | IC50 Value (μg/mL) | Enhancement Factor |
|---|---|---|
| This compound Alone | 18.50 ± 1.24 | - |
| This compound + Oxaliplatin | 10.64 ± 0.18 | 1.74× |
| This compound + Capecitabine | 13.09 ± 1.83 | 1.41× |
Purpose: Real-time, label-free monitoring of cell viability and proliferation [1] [3].
Materials:
Procedure:
Key Parameters:
Purpose: Quantification of apoptotic and dead cell populations [2].
Materials:
Procedure:
Data Interpretation:
Purpose: Measure mitochondrial membrane depolarization as an indicator of intrinsic apoptosis pathway activation [1].
Materials:
Procedure:
Data Analysis:
Purpose: Quantify activation of initiator and executioner caspases [1] [2].
Materials:
Procedure:
Data Interpretation:
Purpose: Evaluate mRNA expression of apoptosis-related genes [1] [2].
Materials:
Procedure:
Key Targets:
This compound represents a promising natural product-derived compound with demonstrated efficacy in inducing apoptosis across multiple cancer cell lines. Its unique ability to concurrently activate both intrinsic and extrinsic apoptotic pathways, coupled with its synergistic effects with conventional chemotherapeutics, positions it as a valuable candidate for further anticancer drug development. The protocols outlined herein provide researchers with standardized methodologies to further investigate its mechanism and potential applications.
Hyperlipidemia, a metabolic disorder characterized by abnormally elevated levels of cholesterol (TC) and triglycerides (TGs) in the blood, poses a significant threat to global public health by increasing the risk of cardiovascular diseases, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). The disorder arises from complex pathophysiological processes involving dysregulated lipid synthesis, uptake, transport, and excretion. Current pharmacotherapies, such as statins and fibrates,, while effective, are associated with adverse effects, driving the search for safer, naturally derived alternatives. Yamogenin, a plant-derived steroidal saponin found in fenugreek (Trigonella foenum-graecum), Solanum incanum, and other species, has emerged as a promising candidate for the prevention and treatment of hyperlipidemia and its hepatic complications. These application notes consolidate current research findings into structured data and detailed experimental protocols to support researchers and drug development professionals in evaluating this compound's anti-hyperlipidemic efficacy and mechanism of action in hepatocyte models.
This compound exerts its anti-hyperlipidemic effects primarily through the modulation of key transcriptional regulators and enzymes involved in hepatic lipogenesis. The compound effectively reduces intracellular lipid accumulation by targeting the liver X receptor (LXR) and its downstream signaling cascade.
The accompanying diagram illustrates this primary signaling pathway and the experimental workflow used to investigate it.
The anti-hyperlipidemic effects of this compound and the related compound diosgenin have been quantified in various experimental models. The data below summarize key findings on efficacy, gene expression, and cytotoxicity.
Table 1: Efficacy and Gene Expression Data of this compound and Analogue
| Compound | Experimental Model | Key Efficacy Findings | Impact on Gene Expression | Source |
|---|---|---|---|---|
| This compound | HepG2 hepatocytes | Inhibited TG accumulation; effects blunted by LXR agonist T0901713 [1]. | Suppressed mRNA expression of FASN and SREBP-1c [1]. | [1] |
| Diosgenin | HFD-induced obese mice (80 mg/kg, 6 weeks) | Alleviated body weight gain, improved lipid profile, reduced hepatosteatosis [2]. | Downregulated two-fold increase in SREBP-1c and FASN gene expression [2]. | [2] |
Table 2: Cytotoxicity and Bioactivity Profile of this compound
| Assay Type | Cell Line / Assay System | Result / IC50 Value | Interpretation & Significance | Source |
|---|---|---|---|---|
| Cytotoxicity | Gastric cancer (AGS) cells | 18.50 ± 1.24 µg/mL [3] | Demonstrates potent anticancer activity, relevant for therapeutic index [3]. | [3] |
| Cytotoxicity | Colon cancer (HCT116) cells | ~55% viability at 60 µg/mL [3] | Moderate cytotoxic effect [3]. | [3] |
| Cytotoxicity | Human normal fibroblasts | >90% viability at 5-60 µg/mL [3] | Suggests selective cytotoxicity against cancer cells [3]. | [3] |
| Antioxidant | DPPH assay | 704.7 ± 5.9 µg/mL [3] | Moderate direct antioxidant activity [3]. | [3] |
| Antioxidant | ABTS assay | 631.09 ± 3.51 µg/mL [3] | Moderate direct antioxidant activity [3]. | [3] |
This protocol details the procedure for investigating the effects of this compound on triglyceride accumulation and lipogenic gene expression in a human hepatocyte model [1].
This protocol is adapted from studies on the closely related compound diosgenin, which shares a similar structure and mechanism with this compound [2].
While this compound shows promise, several aspects require further investigation before clinical translation.
This compound represents a valuable natural lead compound for anti-hyperlipidemic drug development. Its well-defined mechanism of action—antagonizing LXR and suppressing the SREBP-1c/FASN pathway—provides a rational basis for its efficacy in reducing hepatic lipid accumulation. The protocols outlined herein provide a foundation for standardized in vitro and in vivo evaluation. Future work should prioritize bioavailability enhancement through advanced formulation strategies and rigorous preclinical safety assessments to advance this promising compound towards clinical application.
Yamogenin is a steroidal saponin found in various plant species including Asparagus officinalis, Dioscorea collettii, and Trigonella foenum-graecum [1]. Recent in vitro studies have demonstrated its significant cytotoxic activity against specific human cancer cell lines, particularly gastric adenocarcinoma (AGS) and ovarian cancer (SKOV-3) cells [1] [2]. These application notes provide detailed methodologies for evaluating this compound's anticancer properties, including cytotoxicity assessment, mechanism of action studies, and combination therapy evaluations.
The protocols outlined below have been standardized from published studies and optimized for reproducibility. This compound exerts its effects through dual apoptotic pathways, inducing both mitochondrial membrane depolarization and death receptor-mediated apoptosis [1] [2]. The compound shows enhanced activity when combined with conventional chemotherapeutic agents, suggesting potential for combination therapy regimens [1].
Materials:
Protocol:
Procedure:
Table 1: Cytotoxicity Profile of this compound Across Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Assay Type | Exposure Time |
|---|---|---|---|---|
| AGS | Gastric adenocarcinoma | 18.50 ± 1.24 | MTT | 24 hours |
| SKOV-3 | Ovarian cancer | 23.90 ± 1.48 | xCELLigence | 24 hours |
| HCT116 | Colon cancer | >60 (approx. 45% viability at 60 µg/mL) | MTT | 24 hours |
| UM-SCC-6 | Squamous carcinoma | No significant effect | MTT | 24 hours |
| HaCaT | Keratinocytes (non-cancer) | 16.40 ± 1.41 | xCELLigence | 24 hours |
Annexin V/Propidium Iodide Staining Protocol:
Key Findings: this compound treatment (30-60 µg/mL) significantly increases late apoptotic and dead AGS cells (21.05±1.24% to 27.69±0.70% for late apoptosis; 18.38±0.40% to 41.77±0.84% for dead cells) compared to controls [1].
JC-1 Staining Protocol:
Results Interpretation: this compound causes concentration-dependent mitochondrial depolarization. In SKOV-3 cells, depolarized live cells increase from 4.1±0.75% (control) to 67.70±2.67% (70 µg/mL) [2].
Luminometry Protocol for Caspase-8 and -9:
Flow Cytometry for Caspase-3/7 Activity:
Key Observations: this compound treatment significantly increases activity of both initiator (caspase-8 and -9) and executioner (caspase-3/7) caspases in AGS and SKOV-3 cells [1] [2].
The following diagram illustrates the apoptotic pathways activated by this compound treatment:
Diagram 1: this compound-induced apoptotic pathways. This compound activates both extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways, converging on caspase-3/7 activation.
Protocol for Apoptosis-Related Gene Expression:
Key Genetic Targets: this compound strongly upregulates TNFRSF25 expression in AGS cells and increases multiple TNF receptor superfamily members (TNFRSF10, TNFRSF10B, TNFRSF1B), FADD, and DEDD2 in SKOV-3 cells [1] [2].
Table 2: this compound Effects on Key Cellular Parameters
| Parameter Assessed | Assay Method | Key Findings | Cell Line |
|---|---|---|---|
| ROS Production | Flow cytometry with DCFH-DA | Over 2-fold increase at 50-70 µg/mL | SKOV-3 |
| MMP Depolarization | JC-1 staining & flow cytometry | 67.70±2.67% depolarized cells at 70 µg/mL | SKOV-3 |
| Sub-G1 Arrest | Propidium iodide staining & flow cytometry | 28.9±2.51% at 70 µg/mL vs 12.6±0.34% control | SKOV-3 |
| TNFRSF25 Expression | RT-PCR | Strong upregulation at mRNA level | AGS |
| Antioxidant Activity | DPPH assay | IC₅₀ = 704.7±5.9 µg/mL | In vitro |
| Antimicrobial Effect | MIC assay | Weak effect, strongest against S. aureus (MIC 350 µg/mL) | Bacterial strains |
Materials:
Combination Protocol:
Synergy Assessment:
Key Results: this compound combinations show enhanced cytotoxicity versus single agents. With oxaliplatin, IC₅₀ decreases to 10.64±0.18 µg/mL; with capecitabine, IC₅₀ decreases to 13.09±1.83 µg/mL [1].
DPPH Assay Protocol:
ABTS Assay Protocol:
Broth Microdilution MIC Protocol:
These application notes provide comprehensive protocols for evaluating this compound's anticancer potential through standardized in vitro assays. The compound demonstrates selective cytotoxicity against gastric and ovarian cancer cells with IC₅₀ values ranging 18-24 µg/mL, while showing significantly enhanced efficacy in combination with conventional chemotherapeutic agents [1]. The mechanistic studies reveal this compound induces apoptosis through dual pathway activation, involving both mitochondrial depolarization and death receptor signaling [1] [2].
The provided protocols enable researchers to consistently evaluate this compound's anticancer properties, study its mechanisms of action, and explore its potential in combination therapies for gastrointestinal and gynecological cancers.
This compound is a steroidal saponin compound found in various plant species including Asparagus officinalis, Dioscorea collettii, Trigonella foenum-graecum, and Agave species. This natural product belongs to the class of spirostane saponins and represents a promising candidate for cancer therapy due to its multifaceted biological activities. As the stereoisomer of the well-studied diosgenin, this compound shares structural similarities but exhibits distinct biological properties that warrant detailed investigation. Recent scientific evidence has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, with particular potency against gastric adenocarcinoma cells [1] [2].
The therapeutic interest in this compound stems from its ability to exert selective cytotoxicity toward cancer cells while showing minimal effects on normal fibroblasts, suggesting a favorable safety profile. Mechanistic studies have revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways, characterized by mitochondrial membrane depolarization, reactive oxygen species (ROS) production, and activation of key caspases. Furthermore, this compound has demonstrated synergistic potential when combined with conventional chemotherapeutic agents like oxaliplatin and capecitabine, enhancing their efficacy against gastric cancer cells while potentially reducing required doses and associated side effects [1] [2]. These properties position this compound as an attractive candidate for development as an adjunctive therapy in oncology, particularly for gastrointestinal malignancies where current treatment options remain limited by toxicity and resistance issues.
This compound exhibits selective cytotoxicity against various cancer cell lines, with the most pronounced effect observed in gastric cancer AGS cells. The concentration-dependent reduction in cell viability follows a clear pattern across different cell types, with differential sensitivity noted between cancer lines and normal fibroblasts [1] [2].
Table 1: Cytotoxic Activity of this compound Across Cell Lines
| Cell Line | Cell Type | IC₅₀ Value (μg/mL) | Significance |
|---|---|---|---|
| AGS | Gastric adenocarcinoma | 18.50 ± 1.24 | Most sensitive |
| HCT116 | Colorectal carcinoma | >60.00 | Moderate sensitivity |
| UM-SCC-6 | Squamous cell carcinoma | >60.00 | Low sensitivity |
| Fibroblasts | Normal human fibroblasts | >60.00 | Minimal toxicity |
Synergistic interactions were observed when this compound was combined with conventional chemotherapeutic agents. The combinations resulted in enhanced cytotoxic effects against AGS gastric cancer cells compared to single-agent treatments, with reduced IC₅₀ values for the combination regimens [1] [2].
Table 2: Combination Therapy with this compound in AGS Gastric Cancer Cells
| Treatment | Concentration Range (μg/mL) | IC₅₀ Value (μg/mL) | Cell Viability at Highest Dose |
|---|---|---|---|
| This compound alone | 5-60 | 18.50 ± 1.24 | 29.3 ± 3.1% |
| This compound + Oxaliplatin | 16+40 to 40+60 | 10.64 ± 0.18 | 5.80 ± 0.33% |
| This compound + Capecitabine | 14.4+40 to 36+60 | 13.09 ± 1.83 | 18.83 ± 2.72% |
This compound treatment significantly induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Flow cytometric analysis revealed substantial increases in late apoptotic and dead cell populations following treatment with this compound, accompanied by characteristic molecular changes [1] [2] [3].
Table 3: Apoptotic Effects of this compound in AGS Gastric Cancer Cells
| Parameter | Control | This compound (30 μg/mL) | This compound (60 μg/mL) |
|---|---|---|---|
| Late Apoptotic Cells | Baseline | 21.05 ± 1.24% | 27.69 ± 0.70% |
| Dead Cells | Baseline | 18.38 ± 0.40% | 41.77 ± 0.84% |
| Mitochondrial Membrane Depolarization | Baseline | Significant increase | Substantial increase |
| Caspase-8 and -9 Activity | Baseline | Significantly increased | Substantially increased |
| TNFRSF25 mRNA Expression | Baseline | Strong upregulation | Strong upregulation |
Cell lines and culture conditions: Human gastric adenocarcinoma AGS cells (ATCC CRL-1739), colorectal carcinoma HCT116 cells (ATCC CCL-247), squamous carcinoma UM-SCC-6 cells, and human normal fibroblasts should be maintained in appropriate media: RPMI-1640 for AGS cells and DMEM for HCT116 cells, both supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere containing 5% CO₂. Regular subculturing should be performed every 2-3 days at 70-80% confluence using 0.25% trypsin-EDTA solution. For experimental setups, cells between passages 5-15 should be used to ensure genetic stability and consistent responses [1] [2].
Preparation of this compound stock solution: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a 50 mg/mL stock solution, which can be stored at -20°C for up to 3 months. For treatment experiments, further dilutions should be made in complete cell culture medium to achieve the desired final concentrations, ensuring that the DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Control treatments should include vehicle control (0.1% DMSO) and positive control (e.g., 50 μM oxaliplatin for AGS cells) [1].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a quantitative measure of cell viability and metabolic activity based on the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [1] [2].
Cell seeding and treatment: Seed cells in 96-well plates at an optimal density (5 × 10³ cells/well for AGS cells) and incubate for 24 hours to allow attachment. Treat cells with this compound across a concentration range (5-60 μg/mL), either alone or in combination with chemotherapeutic agents (oxaliplatin: 4-40 μg/mL; capecitabine: 3.6-36 μg/mL). Include appropriate controls (vehicle and positive controls) in each experiment.
MTT incubation and formazan quantification: Following 24-72 hours of treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in DMSO (100 μL/well). Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.
Data analysis and IC₅₀ calculation: Calculate cell viability as a percentage of the vehicle control. Determine IC₅₀ values using nonlinear regression analysis of the dose-response curves. Perform all experiments in at least three independent replicates with multiple technical repeats (n=6-8 wells per condition) to ensure statistical reliability.
Annexin V/propidium iodide (PI) staining allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1] [2].
Cell staining procedure: Harvest this compound-treated cells (including floating cells) by gentle trypsinization and combine with culture supernatant. Wash cells twice with cold PBS and resuspend in 1× binding buffer at a density of 1 × 10⁶ cells/mL. Transfer 100 μL of cell suspension to flow cytometry tubes and add 5 μL of Annexin V-FITC and 5 μL of PI (50 μg/mL). Incubate for 15 minutes at room temperature in the dark, then add 400 μL of binding buffer to each tube.
Flow cytometry acquisition and analysis: Analyze samples within 1 hour using a flow cytometer equipped with 488 nm excitation. Collect fluorescence emissions using 530/30 nm (FITC) and 585/42 nm (PI) filters. Acquire a minimum of 10,000 events per sample and analyze using appropriate software. Gate cells to exclude debris and doublets, then quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).
JC-1 staining provides a robust method for monitoring mitochondrial health, with healthy mitochondria exhibiting red fluorescent J-aggregates and depolarized mitochondria showing green fluorescent J-monomers [2] [3].
Caspase activation serves as a critical indicator of apoptosis initiation through both extrinsic (caspase-8) and intrinsic (caspase-9) pathways [1] [3].
This compound modulates expression of key apoptosis-related genes, particularly members of the tumor necrosis factor receptor superfamily [1] [3].
RNA isolation and cDNA synthesis: Extract total RNA from treated cells using TRIzol reagent according to manufacturer's instructions. Treat RNA samples with DNase I to remove genomic DNA contamination. Quantify RNA purity and concentration by spectrophotometry (A260/A280 ratio ~2.0). Reverse transcribe 1 μg of total RNA to cDNA using oligo(dT) primers and reverse transcriptase.
Quantitative PCR amplification: Prepare PCR reactions containing cDNA template, gene-specific primers, and SYBR Green PCR master mix. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include melting curve analysis to verify amplification specificity. Analyze data using the 2^(-ΔΔCt) method with GAPDH as the reference gene. Primers of interest should include TNFRSF25, TNFRSF10B, FADD, and other apoptosis-related genes.
The antiproliferative effects of this compound involve a multi-faceted mechanism that engages both intrinsic and extrinsic apoptotic pathways. The compound demonstrates selective cytotoxicity against cancer cells while sparing normal fibroblasts, suggesting a tumor-specific mechanism of action. The molecular events underlying this compound's activity involve a coordinated sequence of cellular disturbances that ultimately lead to programmed cell death [1] [2] [3].
The following diagram illustrates the key apoptotic pathways activated by this compound treatment in gastric cancer cells:
Figure 1: Apoptotic Pathways Activated by this compound in Gastric Cancer Cells
The experimental workflow for investigating this compound's mechanism of action involves a systematic approach combining multiple complementary techniques:
Figure 2: Experimental Workflow for this compound Mechanism Studies
Death Receptor Pathway Activation: this compound treatment significantly upregulates TNFRSF25 expression at the mRNA level, engaging the extrinsic apoptotic pathway. This death receptor activation leads to recruitment of adapter proteins like FADD (Fas-associated protein with death domain) and subsequent activation of caspase-8, initiating the apoptotic cascade [1] [3].
Mitochondrial Dysfunction: this compound induces rapid depolarization of the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. This disruption facilitates the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol, promoting the assembly of the apoptosome complex and activation of caspase-9 [1] [2] [3].
Oxidative Stress Induction: this compound treatment elevates intracellular ROS levels in a dose-dependent manner. The increased oxidative stress contributes to mitochondrial dysfunction and amplifies the apoptotic signaling through both pathways. The ROS generation appears to be a critical early event in this compound's mechanism, as antioxidant pretreatment can partially rescue cells from this compound-induced death [1] [3].
Caspase Cascade Execution: The convergence of both extrinsic and intrinsic pathways leads to coordinated activation of executioner caspases-3 and -7. These proteases cleave numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis, including chromatin condensation, DNA fragmentation, and membrane blebbing [1] [3].
The accumulating evidence for this compound's anticancer properties and synergistic potential with conventional chemotherapeutic agents positions this natural compound as a promising candidate for further development. The current in vitro findings provide a strong foundation for translational research aimed at developing this compound-based combination therapies for gastric cancer and potentially other malignancies [1] [2].
Several critical research gaps need to be addressed to advance this compound toward clinical application. First, comprehensive in vivo studies are essential to validate the efficacy and safety observed in cell culture models. These studies should utilize patient-derived xenograft models of gastric cancer to better recapitulate human disease. Second, detailed pharmacokinetic and pharmacodynamic profiling is necessary to understand this compound's absorption, distribution, metabolism, and excretion properties. Third, formulation development must be pursued to address the potential solubility and bioavailability challenges common to steroidal saponins. Finally, investigation of this compound's effects on the tumor microenvironment and immune responses could reveal additional therapeutic mechanisms and combination opportunities [1] [4].
The clinical translation of this compound combination therapy could potentially address significant challenges in gastric cancer treatment, particularly the development of chemoresistance and dose-limiting toxicities associated with current regimens. By enhancing the efficacy of standard chemotherapeutic agents, this compound could allow for dose reduction while maintaining therapeutic effect, thereby improving patient tolerance and treatment adherence. Furthermore, the multi-targeted mechanism of this compound, engaging both intrinsic and extrinsic apoptotic pathways, may help overcome resistance mechanisms that often develop against single-target therapies [1] [2].
This compound represents a promising natural product with significant potential as an adjunctive therapy in combination with conventional chemotherapeutic agents for gastric cancer. The comprehensive in vitro data demonstrate its potent and selective cytotoxicity against gastric adenocarcinoma cells, synergistic interactions with oxaliplatin and capecitabine, and multifaceted mechanism of action involving both intrinsic and extrinsic apoptotic pathways. The detailed protocols provided in this document enable standardized investigation of this compound's effects across laboratories, facilitating validation and further exploration of this compound's therapeutic potential. While significant research remains before clinical application, this compound combination therapy offers a promising approach to address current limitations in gastric cancer treatment, potentially leading to improved efficacy and reduced toxicity compared to existing regimens.
Yamogenin, a steroidal saponin found in plants like Trigonella foenum-graecum, Asparagus officinalis, and Dioscorea species, has emerged as a promising compound with significant antitumor properties [1]. Recent studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including ovarian cancer SKOV-3 cells and gastric cancer AGS cells, through both intrinsic and extrinsic pathways [1] [2]. Gene expression analysis plays a crucial role in elucidating the molecular mechanisms underlying this compound's bioactivity, particularly its regulation of genes involved in apoptotic pathways and steroid biosynthesis.
This protocol details comprehensive methodologies for investigating gene expression changes in response to this compound treatment, enabling researchers to decode its mechanisms of action at the transcriptional level. The approaches outlined here integrate both low- to mid-plex and higher-plex techniques to provide a complete analytical framework for studying this compound-gene interactions [3].
This compound treatment significantly alters the expression of critical genes involved in apoptotic pathways:
Table 1: this compound-mediated regulation of apoptosis-associated genes
| Gene Symbol | Gene Name | Regulation Direction | Fold Change | Cell Line | Citation |
|---|---|---|---|---|---|
| TNFRSF10B | TNF Receptor Superfamily Member 10B | Upregulated | >2× | SKOV-3 | [1] |
| TNFRSF10 | TNF Receptor Superfamily Member 10 | Upregulated | >2× | SKOV-3 | [1] |
| TNFRSF25 | TNF Receptor Superfamily Member 25 | Upregulated | >2× | SKOV-3, AGS | [1] [2] |
| TNFRSF1B | TNF Receptor Superfamily Member 1B | Upregulated | >2× | SKOV-3 | [1] |
| TNF | Tumor Necrosis Factor | Upregulated | >2× | SKOV-3 | [1] |
| FADD | Fas Associated Via Death Domain | Upregulated | >2× | SKOV-3 | [1] |
| DEDD2 | Death Effector Domain Containing 2 | Upregulated | >2× | SKOV-3 | [1] |
| CASP8 | Caspase-8 | Activated | Significant | SKOV-3, AGS | [1] [2] |
| CASP9 | Caspase-9 | Activated | Significant | SKOV-3, AGS | [1] [2] |
| CASP3/7 | Caspase-3/7 | Activated | Significant | SKOV-3 | [1] |
| BAX | BCL2 Associated X, Apoptosis Regulator | Upregulated | Significant | AGS* | [2] |
| BAD | BCL2 Associated Agonist of Cell Death | Upregulated | Significant | AGS* | [2] |
Note: AGS gastric cancer cells showed similar apoptotic gene activation patterns [2].
Understanding this compound biosynthesis is crucial for metabolic engineering and enhanced production:
Table 2: Key genes involved in steroidal saponin biosynthesis pathway
| Gene Symbol | Gene Name | Function in Pathway | Species | Citation |
|---|---|---|---|---|
| UGT80A2 | Sterol 3-beta-glucosyltransferase 1 | Glycosylation step in dioscin biosynthesis | Dioscorea | [4] |
| UGT80B1 | Sterol 3-beta-glucosyltransferase 2 | Glycosylation step in dioscin biosynthesis | Dioscorea | [4] |
| URT1 | UDP-rhamnose transporter 1 | Rhamnose transport for dioscin biosynthesis | Dioscorea | [4] |
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Table 3: Recommended primer sequences for apoptosis-related genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size |
|---|---|---|---|
| TNFRSF25 | Designed based on target species | Designed based on target species | 80-150 bp |
| TNFRSF10B | Designed based on target species | Designed based on target species | 80-150 bp |
| FADD | Designed based on target species | Designed based on target species | 80-150 bp |
| CASP8 | Designed based on target species | Designed based on target species | 80-150 bp |
| CASP9 | Designed based on target species | Designed based on target species | 80-150 bp |
| GAPDH | Designed based on target species | Designed based on target species | 80-150 bp |
Note: Primer sequences should be designed using tools like Primer-BLAST and validated for efficiency before use.
Materials:
Procedure:
Materials:
Procedure:
The following diagram illustrates the apoptotic signaling pathways modulated by this compound treatment, based on experimental evidence:
The comprehensive workflow for analyzing this compound-mediated gene expression changes:
Table 4: Troubleshooting guide for this compound gene expression studies
| Problem | Potential Cause | Solution |
|---|---|---|
| Low RNA yield | Insufficient cell number or incomplete cell lysis | Ensure >80% confluency at harvest; optimize lysis conditions |
| Poor RNA quality | RNase contamination or improper storage | Use RNase-free reagents; store RNA at -80°C; check RIN >8.0 |
| High variability in qPCR results | Inconsistent cDNA synthesis or primer efficiency | Normalize to multiple reference genes; validate primer efficiencies (90-110%) |
| Weak this compound effects | Suboptimal concentration or exposure time | Perform dose-response (10-70 μg/mL) and time-course (24-72h) experiments |
| Inconsistent pathway enrichment | Incomplete gene annotation or species mismatch | Use species-specific annotations; verify with orthogonal methods |
The gene expression analysis protocols outlined here facilitate several critical applications in pharmaceutical development:
These application notes provide comprehensive methodologies for conducting gene expression analysis in this compound research. The integrated approach combining targeted qPCR with comprehensive transcriptome profiling enables robust identification of this compound-modulated pathways, particularly its pro-apoptotic effects through both extrinsic and intrinsic pathways. The standardized protocols and troubleshooting guidelines support reproducible investigation of this compound's mechanisms, accelerating its development as a potential therapeutic agent.
Yamogenin is a plant steroidal saponin found in species like Trigonella foenum-graecum (fenugreek), Asparagus officinalis, and Dioscorea collettii [1] [2]. Its core in vitro bioactivity is selective cytotoxicity against cancer cells, particularly gastric and ovarian cancers.
| Cancer Cell Line | Cytotoxicity (IC₅₀) | Key Findings |
|---|---|---|
| Gastric AGS | 18.50 ± 1.24 µg/mL [1] | Most sensitive; induced apoptosis via caspase-8, -9; ROS production; mitochondrial membrane depolarization [1]. |
| Ovarian SKOV-3 | 23.90 ± 1.48 µg/mL [2] | Induced cell cycle arrest in sub-G₁ phase; increased oxidative stress; activated caspases -8, -9, -3/7 [2]. |
| Colon HCT116 | ~55% viability at 60 µg/mL [1] | Weaker effect than on AGS cells; no IC₅₀ reached in tested range [1]. |
| Squamous Carcinoma UM-SCC-6 | Not significant [1] | This compound did not exert a significant anticancer effect on this cell line [1]. |
| Combination with Oxaliplatin (on AGS) | IC₅₀: 10.64 ± 0.18 µg/mL [1] | Enhanced cytotoxic effect compared to individual agents [1]. |
| Combination with Capecitabine (on AGS) | IC₅₀: 13.09 ± 1.83 µg/mL [1] | Enhanced cytotoxic effect compared to individual agents [1]. |
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
This protocol assesses the mode of cell death and the role of mitochondria.
This protocol confirms the activation of key apoptotic pathways.
The following diagram summarizes the key apoptotic pathways induced by this compound, as identified in studies on AGS (gastric) and SKOV-3 (ovarian) cancer cells.
Diagram 1: this compound-induced apoptotic pathways in cancer cells. This compound triggers apoptosis via extrinsic (death receptor) and intrinsic (mitochondrial) pathways, converging on caspase-3/7 activation [1] [2].
For a novel compound like yamogenin, determining its solubility profile is a crucial first step. The table below summarizes two standard assay types used in drug discovery.
| Assay Type | Definition | Typical Application Stage | Key Characteristics |
|---|---|---|---|
| Kinetic Solubility [1] | Measures a compound's solubility when initially dissolved in an organic solvent (e.g., DMSO) and then diluted into an aqueous buffer. | Early-stage lead identification and optimization [2]. | High-throughput; uses DMSO stock solutions; guides initial candidate selection. |
| Thermodynamic Solubility [1] | Measures the maximum concentration of a solid compound that can be dissolved in a specific solvent under equilibrium conditions. | Late-stage preclinical development [1]. | More accurate; uses the solid compound directly; critical for formulation development. |
Here are detailed methodologies for the two key solubility assays.
This is a high-throughput method suitable for early-stage discovery when you have a small amount of compound [2].
The following diagram illustrates the workflow for determining kinetic solubility using this method:
This gold-standard method determines the equilibrium solubility of a solid compound [3] [1].
The workflow for this method is outlined below:
Why is testing this compound solubility so important? Poor solubility is a leading cause of failure in drug development. It can negatively impact the accuracy of biological activity assays, hide a compound's true characteristics, and lead to low bioavailability, ultimately wasting resources on compounds that are unlikely to succeed [2].
When should I test kinetic vs. thermodynamic solubility? Use kinetic solubility during early-stage discovery to quickly screen and rank compounds from your DMSO stock solutions. Use thermodynamic solubility later in the development process, once you have a solid form of a promising candidate, to obtain accurate data for formulation work [1].
What can I do if this compound has poor solubility in my assay buffer? While not directly tested on this compound, a common strategy is to use solubility enhancers. For example, cyclodextrins have been shown to form complexes with poorly soluble drugs, significantly increasing their aqueous solubility and bioavailability [2].
The following method is adapted from a study analyzing steroidal saponins in Polygonatum odoratum, which are structurally similar to Yamogenin. This provides an excellent starting point for your method development [1].
Suggested UHPLC Conditions for Saponin Analysis:
| Parameter | Specification |
|---|---|
| Column | Waters ACQUITY UHPLC HSS T3 (100 x 2.1 mm, 1.8 µm) [1] |
| Column Temperature | 40°C [1] |
| Mobile Phase | (A) Water with 0.1% Formic Acid; (B) Acetonitrile [1] |
| Gradient Program | 0-2 min: 5%→15% B; 2-18 min: 15%→37% B; 18-25 min: 37%→50% B; 25-27 min: 50% B; 27-28 min: Re-equilibration [1] |
| Detection | Charged Aerosol Detector (CAD) is highly recommended for saponins [1] |
| Sample Prep | Powdered sample extracted with 70% aqueous ethanol via ultrasonication for 60 minutes. A C18-SPE clean-up step is advised to remove interfering sugars [1]. |
Why this setup? The UHPLC-Q-TOF/MS technique provides excellent resolution and can help identify this compound and its potential impurities by confirming their molecular weights and fragmentation patterns [1]. Since steroidal saponins like this compound often lack strong UV chromophores, a universal detector like CAD is preferable for accurate quantification in purity assays due to its consistent response [1].
For any analytical method to be trusted in a regulatory or research setting, it must be validated. The following table outlines the key parameters and acceptance criteria based on ICH Q2(R1) guidelines [2].
Key Validation Parameters & Criteria:
| Validation Parameter | Objective | Recommended Procedure & Acceptance Criteria |
|---|---|---|
| Linearity & Range | Confirm response is proportional to analyte concentration. | Test ≥5 concentrations. Correlation coefficient (R² ≥ 0.99) is typically acceptable [2]. |
| Precision | Ensure results are consistent. | Repeatability: Inject same sample 6 times. %RSD < 2% is a good benchmark [2]. |
| Accuracy | Determine the closeness to the true value. | Perform a recovery study by spiking a known amount into a placebo or matrix. 98-102% recovery is desirable [2]. |
| Specificity | Confirm the method can distinguish the analyte from impurities. | Demonstrate that the this compound peak is pure and free from interference using peak purity tools (e.g., DAD or MS) [2]. |
| LOD & LOQ | Define the lowest detectable and quantifiable amounts. | LOD = 3x Signal-to-Noise; LOQ = 10x Signal-to-Noise. For CAD, these can be at the nanogram level [1] [2]. |
| Robustness | Assess the method's resilience to small, deliberate changes. | Evaluate impact of small changes in column temp. (±2°C), flow rate (±0.1 mL/min), or mobile phase pH (±0.1). The method should remain unaffected [2]. |
Here are solutions to some frequent problems you might encounter during method development and execution.
Frequently Asked Questions (FAQs)
| Issue | Possible Cause | Solution |
|---|
| Poor Peak Shape (Tailing/Splitting) | - Column degradation
To help visualize the entire process, the following diagram outlines the key stages from start to finish.
The table below summarizes key parameters from recent studies that used yamogenin in in vitro assays.
| Study Focus | Reported Solvent | Stock Concentration | Treatment Concentrations (on cells) | Key Findings/Mechanism |
|---|---|---|---|---|
| Cytotoxicity in Gastric Cancer (AGS) Cells [1] [2] [3] | Dimethyl Sulfoxide (DMSO) | 40 mg/mL | 5 - 60 µg/mL | Induced apoptosis via ROS, mitochondrial membrane depolarization, and caspase-8/-9 activation. IC~50~: 18.50 ± 1.24 µg/mL in AGS cells. |
| Apoptosis in Ovarian Cancer (SKOV-3) Cells [4] | DMSO | 70 mg/mL | 10 - 70 µg/mL | Induced cell cycle arrest, oxidative stress, and apoptosis via intrinsic and extrinsic pathways. IC~50~: 23.90 ± 1.48 µg/mL. |
Based on the gathered information, here is a suggested workflow and common troubleshooting points.
Q1: What is the best solvent for preparing a this compound stock solution?
Q2: How should I store the stock solution, and what is its stability?
Q3: I am observing unexpected low activity in my assays. What could be the reason?
For reference, the diagram below outlines the key apoptotic mechanisms this compound has been shown to trigger in cancer cells, which are the primary readouts in the cited studies.
The table below summarizes effective techniques and their optimized conditions for extracting steroidal saponins like yamogenin.
| Extraction Method | Plant Source | Key Optimized Parameters | Performance/Yield | Key Findings/Notes |
|---|
| Microwave-Assisted Extraction (MAE) [1] [2] | Fenugreek Seeds | • Irradiation Time: 2.84 min • Microwave Power: 572.50 W • Ethanol Concentration: 63.68% • Solid-to-Liquid Ratio: 1:11.1 g/mL (0.09 g/mL) [1]. | Total Saponin Content: 195.89 mg DE/g (diosgenin equivalent per gram dry weight) [1]. | Response Surface Methodology (RSM) was used for optimization. The high saponin content indicates a highly efficient process suitable for this compound [1]. | | Conventional Solvent Extraction [3] | Dioscorea quinqueloba (Yam) | • Solvent: Ethanol • Extraction Time: 7 days (room temperature) • Sample Prep: Plant material dried at 40°C for 24h and ground to a fine powder (100 mesh). | Extract Yield: 3.2% (from starting plant material) [3]. | This is a standard, though slower, method. The yield is for the total active extract, which contains saponins [3]. | | Microbial Conversion [4] | Dioscorea Rhizome | • Strain: Mutated endophytic fungus SYfx213.2 • Medium: 5.5% Sucrose, 0.6% NH₄H₂PO₄, 26.6% Wheat Bran • Process: Solid-state fermentation. | Diosgenin Yield: 0.439% (a 1.29x increase post-optimization) [4]. | An eco-friendly alternative to acid hydrolysis. While optimized for diosgenin, the method is relevant for related sapogenins like this compound [4]. |
For researchers aiming to replicate the optimized MAE process, here is a detailed workflow [1]:
Here are solutions to some typical problems you might encounter during optimization:
Problem: Low Extraction Yield
Problem: Inconsistent Results Between Batches
Problem: Desire for a More Eco-Friendly Method
Problem: Need to Identify and Quantify this compound in Extract
Q1: What is the advantage of using Microwave-Assisted Extraction over conventional methods? MAE offers significant benefits, including dramatically reduced extraction time (minutes instead of days or hours) and lower solvent consumption, while often improving yield due to efficient and uniform heating [6] [1].
Q2: Are there any novel optimization strategies I can apply? Yes, consider Bayesian Optimization frameworks like process-constrained batch optimization. These machine learning approaches can efficiently navigate complex parameter spaces (e.g., multi-reactor systems) to find optimal conditions faster than traditional one-variable-at-a-time methods [7].
Q3: Why is the stereochemistry (e.g., 25S vs. 25R) of a sapogenin like this compound important? The biological activity of steroidal compounds is highly dependent on their 3D structure. Different stereoisomers can have vastly different interactions with cellular receptors and enzymes. The configuration is determined by specific enzymes (e.g., GAME8 in Solanum) during biosynthesis in the plant [8].
Understanding the mechanism of action is crucial for selecting the right assays. Current research indicates that Yamogenin induces apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways [1] [2]. The table below summarizes the key apoptotic events triggered by this compound and the corresponding assays to detect them.
| Apoptotic Event | Detection Assay | Key Findings in this compound-Treated Cells |
|---|---|---|
| Early Apoptosis (PS Externalization) | Annexin V / PI staining [3] [4] | Significant increase in Annexin V-positive cells [1] [2]. |
| Mitochondrial Pathway Activation | MMP assay (e.g., JC-1) [5] | Strong depolarization; over 18% cells at 20 µg/mL, ~68% at 70 µg/mL [1]. |
| Caspase Cascade Activation | Caspase activity assay (luminometry) [5] | Increased activity of initiator caspases (-8, -9) and executioner caspases (-3/7) [1] [2]. |
| Death Receptor Pathway Activation | Gene Expression (RT-PCR) [1] | Significant upregulation of TNFRSF10, TNFRSF10B, TNFRSF25, FADD [1] [2]. |
| Oxidative Stress | ROS assay (Flow cytometry) [5] | ROS levels over 2.5 times higher than control at 50-70 µg/mL [1]. |
| DNA Fragmentation (Late Apoptosis) | TUNEL Assay [6] or DNA laddering | Observed chromatin condensation and fragmentation [1]. |
Here are detailed methodologies for two fundamental apoptosis assays applicable to this compound studies.
This protocol is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis [3] [4].
The following workflow diagram outlines the key steps of this protocol:
The TUNEL (TdT dUTP Nick-End Labeling) assay detects late-stage apoptotic DNA fragmentation [6].
Here are solutions to frequently encountered issues when running apoptosis assays for this compound.
| Problem | Possible Causes | Solutions & Optimizations |
|---|
| High Background in Control | 1. Mechanical damage from harsh handling. 2. Over-trypsinization. 3. Spontaneous apoptosis from over-confluent cultures. | 1. Pipette gently; use EDTA-free dissociation enzymes [3]. 2. Use healthy, log-phase cells at optimal confluence. | | No Apoptotic Signal in Treated Group | 1. This compound concentration/duration too low. 2. Lost apoptotic cells in supernatant. 3. Reagent degradation. | 1. Run a dose/time curve (e.g., 10-70 µg/mL, 24h) [1]. 2. Always collect and process the culture supernatant. 3. Include a positive control (e.g., Staurosporine). | | Poor Annexin V/PI Population Separation | 1. Spectral overlap due to improper compensation. 2. Cellular autofluorescence. | 1. Use single-stain controls for accurate compensation [3]. 2. If cells are autofluorescent, use a brighter fluorophore (e.g., PE, APC) instead of FITC [3]. | | Only PI is Positive, Annexin V is Negative | This indicates late apoptosis/necrosis; early apoptotic stage was missed or cells are dead. | Shorten treatment time with this compound; ensure cells are healthy at experiment start [3]. | | Only Annexin V is Positive, PI is Negative | Cells are in early apoptosis (membrane intact). | This is an expected result for early apoptosis. Verify PI was added and is functional [3]. |
Beyond single-agent studies, a promising application is investigating this compound's synergy with standard chemotherapeutics.
The table below summarizes quantitative data from peer-reviewed studies on yamogenin-induced mitochondrial membrane depolarization.
| Cell Line | This compound Concentrations Tested | Key Findings on MMP | Measurement Technique | Citation | | :--- | :--- | :--- | :--- | :--- | | Human ovarian cancer (SKOV-3) | 10, 20, 50, 70 µg/mL | Concentration-dependent MMP loss. ~18.5% cells depolarized at 20 µg/mL; ~67.7% at 70 µg/mL. | Flow cytometry with a fluorescent MMP-sensitive dye [1]. | | Human gastric adenocarcinoma (AGS) | 30, 60 µg/mL | Significant MMP decrease at higher concentrations. ~7.8% of live cells were depolarized at 30 µg/mL. | Flow cytometry [2] [3]. |
These findings confirm that the disruption of mitochondrial function is a key mechanism in this compound-induced apoptosis in cancer cells [1] [2].
You can use several reliable protocols to assess MMP. The table compares three common methods using different fluorescent dyes.
| Dye | Principle | Key Protocol Steps | Excitation/Emission | Tools & Citations |
|---|
| DiIC₁(5) | Accumulates in polarized mitochondria; fluorescence decreases upon depolarization. | 1. Suspend cells at 1x10⁶/mL. 2. Treat with 50 nM DiIC₁(5). 3. Incubate 15-30 min at 37°C. 4. Analyze by flow cytometry. Include CCCP (50 µM) control. | Ex/Em: ~638/658 nm [4]. | MitoProbe DiIC1(5) Assay Kit [4] | | JC-1 | Forms red fluorescent "J-aggregates" in polarized mitochondria; remains green as monomer when depolarized. | 1. Harvest and wash cells. 2. Incubate with 5 µM JC-1 for 30 min at 37°C. 3. Detect and analyze by flow cytometry. | Aggregates: Ex/Em ~585/590 nm Monomer: Ex/Em ~510/527 nm [5] [6]. | Commercial kits available [5]. | | TMRM | Cationic dye accumulated by active mitochondria; fluorescence loss indicates depolarization. | 1. Incubate cells with 20 nM TMRM and 2 µM Cyclosporin-H (inhibits efflux pumps) for 30 min at 37°C. 2. Analyze via flow cytometry or live imaging. Use FCCP (4 µM) control. | Ex/Em: ~535/600 nm [7]. | Available from multiple suppliers [7]. |
The following diagram illustrates the general workflow for measuring MMP and how this compound triggers the intrinsic apoptotic pathway.
Q1: What are the recommended control experiments for MMP assays? Always include both positive and negative controls. A positive control for depolarization is essential; treat cells with an uncoupler like CCCP (50 µM) or FCCP (4 µM) for 5-30 minutes before or during dye incubation. This validates that your dye is responding to changes in MMP [4] [7]. Untreated cells serve as the negative control for healthy, polarized mitochondria.
Q2: My fluorescence signal is weak. How can I troubleshoot this?
Q3: Besides MMP, what other parameters can I measure to confirm apoptosis? To build a comprehensive mechanism of action for this compound, you can integrate the following assays in a multi-parametric workflow [6]:
| Caspase Type | Role in Apoptosis | This compound-Induced Activation? | Key Findings from SKOV-3 Cell Study [1] |
|---|---|---|---|
| Caspase-8 | Initiator (Extrinsic Pathway) | Yes | Activity confirmed via luminometry; upstream genes (FADD, DEDD2) significantly upregulated. |
| Caspase-9 | Initiator (Intrinsic Pathway) | Yes | Activity confirmed via luminometry; triggered by mitochondrial membrane depolarization. |
| Caspase-3/7 | Executioner (Convergence Point) | Yes | Activity confirmed via luminometry and flow cytometry; leads to chromatin condensation and cell death. |
The following diagram illustrates how this compound triggers this cascade of events leading to apoptosis, integrating the key components from the table above:
Here are solutions to common problems you might face when measuring caspase activity in your this compound experiments.
This protocol is adapted from general caspase activity measurement methods and tailored using specifics from the this compound study on SKOV-3 cells [1] [2].
Q1: What is the recommended positive control for caspase assays in this compound studies? A compound known to induce robust apoptosis, such as Staurosporine, is an excellent positive control. It helps verify that your assay is working correctly and provides a benchmark for the level of caspase activation you can expect [2].
Q2: Besides activity assays, how else can I confirm caspase activation by this compound? You can use several orthogonal methods to validate your findings [2]:
Q3: My this compound is dissolved in ethanol. Could this solvent affect caspase activity? The original study used ethanol as a vehicle control at a concentration of 0.7% (v/v) and observed no significant adverse effects compared to untreated cells [1]. It is crucial to include a vehicle control with the exact same concentration of solvent (ethanol or DMSO) used to dissolve this compound in your treated samples. This control will account for any potential effects of the solvent itself.
This protocol is adapted from a study investigating Yamogenin's effects on human gastric cancer (AGS) cells [1].
Step-by-Step Methodology
The table below summarizes key conditions and findings from the recent research:
| Parameter | Description / Value | Notes / Observed Effect |
|---|---|---|
| Tested Cell Lines | AGS (gastric), HCT116 (colon), UM-SCC-6 (squamous carcinoma), fibroblasts (normal) | Strongest effect on AGS; weak on HCT116; no effect on UM-SCC-6; non-toxic to normal fibroblasts [1] |
| This compound IC₅₀ (AGS) | 18.50 ± 1.24 µg/mL | Concentration causing 50% cell death [1] |
| Combination Therapy | This compound + Oxaliplatin or Capecitabine | Enhanced cytotoxic effect vs. single agents; lower IC₅₀ for combinations [1] |
| Cell Death Analysis | Flow cytometry (Annexin V/PI) | Increased late apoptotic and dead cells (e.g., 41.77% dead at 60 µg/mL) [1] |
| Mechanism of Action | - Induces ROS production
The following diagram illustrates the core workflow of the MTT assay as applied in the this compound study:
Q1: What is the source of this compound? A1: this compound is a plant steroidal saponin found in species including Dioscorea collettii, Asparagus officinalis, and Trigonella foenum-graecum (fenugreek) [1] [4].
Q2: Why might my MTT assay results have high variability or background? A2: Common issues include:
Q3: Are there alternatives to the MTT assay? A3: Yes, other common viability assays include:
| Problem | Possible Cause | Solution |
|---|---|---|
| High background in all wells | Chemical interference from compounds or medium; spontaneous MTT reduction [2] [5] | Include control wells with medium, MTT, and test compounds but no cells to check for interference. |
| Low signal-to-noise ratio | Incorrect cell number; insufficient MTT incubation time; low metabolic activity [2] [6] | Generate a standard curve with different cell densities to optimize seeding number. Extend MTT incubation within non-toxic limits (1-4 hrs). |
| Precipitate visible after solubilization | Incomplete dissolution of formazan crystals [2] | Ensure solubilization agent is fresh and mix thoroughly until the solution is homogeneous with no visible particles. |
| Large well-to-well variation | Inconsistent cell seeding or pipetting; contamination; edge effects [5] | Ensure cells are evenly suspended when seeding. Calibrate pipettes. Use triplicate wells. Use plates with low evaporation lids. |
Q1: What are the recommended storage conditions for this compound? According to the manufacturer's Safety Data Sheet (MSDS), the following conditions are recommended for safe storage to maintain this compound's stability [1].
| Form | Recommended Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Q2: What is the evidence for this compound's stability and activity under these conditions? While the MSDS provides storage guidelines, recent peer-reviewed studies demonstrate that this compound remains biologically active and stable when handled according to standard laboratory protocols.
The table below summarizes key experimental findings that confirm the stability and efficacy of this compound in various in vitro assays [2] [3] [4].
| Assay / Cell Line | Key Finding | Implication for Stability & Activity |
|---|---|---|
| Cytotoxicity (SKOV-3 cells) | IC50 of 23.90 ± 1.48 µg/mL after 24h treatment [2] [3]. | Compound is stable and active in cell culture conditions. |
| Cytotoxicity (AGS cells) | IC50 of 18.50 ± 1.24 µg/mL after 24h treatment [4] [5]. | Confirms activity in a different cancer cell line. |
| Apoptosis & Caspase Activation | Activated caspases -8, -9, and -3/7 [2] [3] [4]. | Stable enough to execute a multi-step mechanism of action. |
| Flow Cytometry & PCR | Used for cell cycle, oxidative stress, and gene expression analysis [2] [3] [4]. | Stable under various analytical processing conditions. |
The following diagram illustrates a validated experimental workflow from recent studies that investigated the mechanism of action of this compound. This workflow confirms the compound's stability throughout multi-stage experimental procedures [2] [3] [4].
Key Experimental Protocols:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpected drop in bioactivity | Compound degradation due to improper storage, repeated freeze-thaw cycles, or contamination. | Prepare small, single-use aliquots. Avoid repeated thawing. Ensure storage temperature is consistently maintained [1]. |
| Poor solubility in culture medium | Inherent physicochemical properties of the compound. | This compound may initially be dissolved in DMSO as a stock solution before dilution in the culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically <0.5%) [4] [5]. |
| Inconsistent results in apoptosis assays | Incorrect assay timing or cell confluency. | Ensure cells are in the logarithmic growth phase and not over-confluent. Perform a time-course experiment to determine the optimal incubation period for apoptosis detection [2] [4]. |
The table below summarizes the effective concentrations of yamogenin reported in recent in vitro studies on various human cancer cell lines.
| Cell Line | Cell Type | Assay Type | Reported IC₅₀ / Effective Concentration | Key Observations | Citation |
|---|---|---|---|---|---|
| AGS | Gastric Adenocarcinoma | MTT Assay | IC₅₀: 18.50 ± 1.24 μg/mL (≈ 44.6 μM) | Strongest cytotoxic effect observed; synergy with chemotherapy drugs [1] [2]. | |
| SKOV-3 | Ovarian Cancer | xCELLigence (Real-Time) | IC₅₀: 23.90 ± 1.48 μg/mL (≈ 57.7 μM) | Induced apoptosis via intrinsic and extrinsic pathways [3] [4]. | |
| HaCaT | Non-Cancer Keratinocytes | xCELLigence (Real-Time) | IC₅₀: 16.40 ± 1.41 μg/mL (≈ 39.6 μM) | Used as a non-cancer control; this compound showed cytotoxicity [4]. | |
| HCT116 | Colon Cancer | MTT Assay | >60 μg/mL (≈ 145 μM) | Much weaker effect compared to AGS cells [1] [2]. | |
| AGS (Combination) | Gastric Adenocarcinoma (with Oxaliplatin) | MTT Assay | IC₅₀: 10.64 ± 0.18 μg/mL | Enhanced effect in combination with chemotherapy [1] [2]. | |
| AGS (Combination) | Gastric Adenocarcinoma (with Capecitabine) | MTT Assay | IC₅₀: 13.09 ± 1.83 μg/mL | Enhanced effect in combination with chemotherapy [1] [2]. |
Here are the standardized protocols from the research for key assays to help you replicate the experiments.
This protocol is based on the study that tested this compound on AGS, HCT116, and UM-SCC-6 cells [1] [2].
This method was used to quantify apoptotic and dead cells in AGS cultures after this compound treatment [1] [2].
The following diagram illustrates the key apoptotic pathways induced by this compound, as identified in the studies on SKOV-3 and AGS cell lines [3] [1] [4].
Q1: What is a suitable starting concentration range for testing this compound on a new cancer cell line? Based on the data from multiple studies, a concentration range of 10 to 60 μg/mL (≈ 24 to 145 μM) is a rational starting point for a 24-hour treatment. For a more detailed profile, consider testing a broader range (e.g., 5-70 μg/mL) to accurately determine the IC₅₀ value for your specific cell line [3] [1] [4].
Q2: Does this compound affect the cell cycle? Yes. Flow cytometry analysis has demonstrated that this compound induces cell cycle arrest in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. This effect was shown to be concentration-dependent in SKOV-3 cells [3] [4].
Q3: Can this compound be used in combination with standard chemotherapy drugs? Yes, preliminary in vitro evidence suggests synergistic effects. In AGS gastric cancer cells, combining this compound with oxaliplatin or capecitabine resulted in a significantly lower IC₅₀ for the combination than for any single agent alone [1] [2].
Q4: What solvent should I use to prepare this compound stock solutions? According to one supplier's protocol, this compound can be dissolved in ethanol to create a stock solution of 10 mg/mL [5]. Ensure the final concentration of ethanol in your cell culture media is non-toxic to cells (typically ≤0.5-1%).
The table below summarizes the key quantitative findings from a 2024 in vitro study on this compound's antioxidant properties [1].
| Assay Method | Assay Principle | Reported IC50 Value for this compound | Interpretation |
|---|---|---|---|
| DPPH | Single Electron Transfer (SET) | 704.7 ± 5.9 µg/mL [1] | Moderate antioxidant activity [1]. |
| ABTS | Single Electron Transfer (SET) | 631.09 ± 3.51 µg/mL [1] | Moderate antioxidant activity [1]. |
Here are the detailed methodologies for the DPPH and ABTS assays, as commonly used in the literature and applicable to the this compound data [1] [2] [3].
[(Abs_control - Abs_sample) / Abs_control] × 100. The IC50 value is then determined from a dose-response curve [1].Since antioxidant capacity is complex, no single assay can provide a complete picture. A robust validation strategy should involve multiple complementary methods. The diagram below illustrates a logical workflow for assay selection and validation.
The workflow above is supported by the following key considerations:
Different assays have distinct advantages, costs, and complexities. The table below compares some common methods to help you select the most appropriate ones for your research on this compound.
| Assay Name | Mechanism | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|
| DPPH | SET / HAT | Simple, rapid, inexpensive; no special equipment [3] [5]. | Less specific; colored samples can interfere [3]. |
| ABTS | SET / HAT | Faster reaction than DPPH; works in aqueous and organic phases [2] [3]. | Requires long radical generation step (12-16 hrs) [3]. |
| FRAP | SET | Simple, inexpensive, and rapid [3] [5]. | Non-physiological pH; doesn't measure SH-group antioxidants [6]. |
| CUPRAC | SET | Good for both hydrophilic and lipophilic antioxidants [3]. | Relatively new, less established protocol [3]. |
| ORAC | HAT | Biologically relevant radicals; measures inhibition time [3]. | Requires fluorescent detector; more complex [3]. |
| Folin-Ciocalteu | SET | Often used to estimate "total phenolics" [3]. | Not a true antioxidant assay; measures reducing capacity [3]. |
Yamogenin and diosgenin are stereoisomers—they share the same molecular formula but differ in the spatial arrangement of atoms, which influences their biological activity [1]. The table below compares their key features:
| Feature | This compound | Diosgenin |
|---|---|---|
| Chemical Structure | (25S)-spirost-5-en-3beta-ol [2] | (25R)-spirost-5-en-3beta-ol [2] |
| Natural Sources | Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, Agave species [3] [1] | Found in many of the same plants as this compound, such as fenugreek and various Dioscorea (yam) species [3] |
| Key Anticancer Findings | Induces apoptosis via death receptor (extrinsic) and mitochondrial (intrinsic) pathways; shows synergy with chemotherapy drugs [3] [2] | Well-documented to induce apoptosis in various cancer cell lines (e.g., HCT-116, HT-29 colon cancer cells) [3] |
| Reported IC₅₀ (in vitro) | Gastric cancer (AGS): 18.50 ± 1.24 µg/mL [3] Ovarian cancer (SKOV-3): 23.90 ± 1.48 µg/mL [2] | Varies by study and cell line; generally shows potent activity in the low micromolar range [3] |
The anticancer effects of this compound are supported by the following quantitative data from recent studies:
| Cancer Cell Line | Cytotoxicity (IC₅₀) | Key Observed Mechanisms | Citation |
|---|
| Gastric (AGS) | 18.50 ± 1.24 µg/mL | • Induced ROS production • Mitochondrial membrane depolarization • Increased caspase-8 & -9 activity • Upregulated TNFRSF25 mRNA | [3] | | Ovarian (SKOV-3) | 23.90 ± 1.48 µg/mL | • Cell cycle arrest in sub-G1 phase • Increased oxidative stress • Activation of caspase-8, -9, -3/7 • Upregulation of TNFRSF10B, FADD | [2] | | Combination with Oxaliplatin (AGS) | 10.64 ± 0.18 µg/mL (IC₅₀ for combination) | Significantly enhanced cytotoxic effect compared to single agents | [3] | | Combination with Capecitabine (AGS) | 13.09 ± 1.83 µg/mL (IC₅₀ for combination) | Significantly enhanced cytotoxic effect compared to single agents | [3] |
To confirm this compound's mechanism of action, the following key in vitro methodologies are employed:
Cytotoxicity Assessment (MTT Assay)
Analysis of Apoptosis (Flow Cytometry)
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Detection of Caspase Activity
Gene Expression Analysis (RT-PCR)
The diagram below illustrates the mechanism by which this compound induces programmed cell death, integrating findings from multiple studies.
This mechanistic understanding, supported by robust experimental data, positions this compound as a compelling candidate for further research and potential application in cancer therapy.
| Aspect | Experimental Findings |
|---|---|
| Core Effect | Inhibits triacylglyceride (TG) accumulation in HepG2 hepatocytes [1]. |
| Primary Mechanism | Suppresses mRNA expression of fatty acid synthesis-related genes (e.g., FASN, SREBP-1c). Acts as an antagonist of the Liver X Receptor (LXR) [1]. |
| Quantitative Data | The anti-lipid accumulation effect is weaker than its stereoisomer, diosgenin [1]. The effects are abolished in the presence of a potent LXR agonist (T0901713) [1]. |
| Other Relevant Activities | Induces apoptosis (programmed cell death) in human ovarian cancer cells (SKOV-3) via oxidative stress and caspase activation [2] [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
Study 1: Lipid Accumulation in Hepatocytes [1]
Study 2: Apoptosis in Cancer Cells [2] [3]
The following diagram illustrates the key signaling pathways through which this compound inhibits lipid accumulation and induces apoptosis, based on the described experimental findings.
| Combination Partner | Cancer Cell Line Tested | Key Findings | Observed Synergy | Proposed Mechanism of Action (for Yamogenin) |
|---|---|---|---|---|
| Oxaliplatin [1] [2] | Gastric (AGS) | Enhanced cytotoxic effect; IC₅₀ of combination (10.64 µg/mL) lower than individual agents [1] [2]. | Additive/Synergistic | Induces apoptosis via ROS production, mitochondrial membrane depolarization, and activation of caspase-8 and -9 [1]. |
| Capecitabine [1] [2] | Gastric (AGS) | Enhanced cytotoxic effect; IC₅₀ of combination (13.09 µg/mL) lower than individual agents [1] [2]. | Additive/Synergistic | Strongly up-regulates TNFRSF25 expression, engaging the extrinsic apoptosis pathway [1]. |
The following detailed methodologies are based on the 2024 study that investigated this compound's effects on gastric cancer AGS cells [1] [2].
Cell Culture: Human gastric adenocarcinoma (AGS) cells were cultured in appropriate media (e.g., F-12K or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO₂ at 37°C [1] [2].
Cytotoxicity Assay (MTT Assay):
Apoptosis Analysis (Flow Cytometry):
Measurement of Reactive Oxygen Species (ROS):
Mitochondrial Membrane Potential (MMP) Assay:
Caspase Activity Assay:
Gene Expression Analysis (RT-PCR):
The experimental data suggests that this compound induces apoptosis in cancer cells through multiple pathways. The following diagram synthesizes the key mechanisms identified in gastric [1] and ovarian [3] cancer studies.
The experimental evidence indicates that this compound's ability to trigger both apoptotic pathways makes it a strong candidate for combination therapy. By simultaneously targeting multiple vulnerabilities in cancer cells, it can enhance the effect of standard chemotherapeutic agents and potentially overcome some resistance mechanisms [1] [3].
| Gene / Protein | Expression Change | Assay Method | Cell Line / Context | Proposed Role in Apoptosis |
|---|---|---|---|---|
| TNFRSF25 | Upregulated [1] [2] | RT-qPCR [1] [2] | Ovarian (SKOV-3), Gastric (AGS) | Activates extrinsic pathway [1] [2] |
| TNFRSF10B | Upregulated [1] [2] | RT-qPCR [1] [2] | Ovarian (SKOV-3) | Death receptor; activates extrinsic pathway [1] [2] |
| FADD | Upregulated [1] [2] | RT-qPCR [1] [2] | Ovarian (SKOV-3) | Adaptor protein; transmits extrinsic death signal [1] [2] |
| DEDD2 | Upregulated [1] [2] | RT-qPCR [1] [2] | Ovarian (SKOV-3) | Promotes assembly of death-inducing signaling complex (DISC) [1] [2] |
| Caspase-8 | Activated [3] [1] | Luminometry [1] | Ovarian (SKOV-3), Gastric (AGS) | Initiator caspase for extrinsic pathway [3] [1] |
| Caspase-9 | Activated [3] [1] | Luminometry [1] | Ovarian (SKOV-3), Gastric (AGS) | Initiator caspase for intrinsic pathway [3] [1] |
| Caspase-3/7 | Activated [1] | Flow Cytometry [1] | Ovarian (SKOV-3) | Executioner caspases; final stage of apoptosis [1] |
| Bid | Activated [1] [2] | Fluorescence Microscopy [1] | Ovarian (SKOV-3) | Links extrinsic and intrinsic pathways [1] [2] |
For a deeper comparison, the table below outlines quantitative experimental findings from key studies on yamogenin-induced apoptosis.
| Parameter | Ovarian Cancer (SKOV-3) [1] [2] | Gastric Cancer (AGS) [3] |
|---|---|---|
| Cytotoxicity (IC50) | 23.90 ± 1.48 µg/mL [1] [2] | 18.50 ± 1.24 µg/mL [3] |
| Apoptotic Cell Death | Induced [1] [2] | Late Apoptotic Cells: 27.69% (at 60 µg/mL) [3] |
| Mitochondrial Involvement | Membrane Depolarization: 67.70% (at 70 µg/mL) [1] [2] | Membrane Depolarization: Induced [3] |
| Oxidative Stress | Increased >2x vs. control [1] [2] | Increased ROS production [3] |
| Caspase Activation | Caspase-8, -9, -3/7 [1] [2] | Caspase-8 and -9 [3] |
| Key Upregulated Genes | TNFRSF25, TNFRSF10B, FADD, DEDD2 [1] [2] | TNFRSF25 [3] |
The key findings on this compound's mechanism are supported by standard, robust molecular biology techniques:
The experimental data allows for the construction of a mechanistic model for this compound-induced apoptosis. The following diagram synthesizes these findings into a proposed signaling pathway.
This model illustrates how this compound triggers a coordinated cell death program. The process begins with this compound treatment, which simultaneously activates two pathways:
These pathways converge on executioner caspases-3/7, which carry out the final steps of apoptosis, including DNA fragmentation and cell death. The protein Bid serves as a critical cross-talk point, amplifying the death signal from the extrinsic to the intrinsic pathway.
The following table summarizes the key experimental findings on the synergistic cytotoxic effects of yamogenin in combination with oxaliplatin and capecitabine on human gastric cancer (AGS) cells [1] [2]:
| Compound / Combination | Test System | Key Metric (IC₅₀) | Experimental Findings |
|---|---|---|---|
| This compound (alone) | AGS cells (Gastric cancer) | 18.50 ± 1.24 μg/mL [1] [2] | Selective cytotoxicity; significantly weaker effect on HCT116 colon cancer cells and no effect on UM-SCC-6 squamous carcinoma cells or human normal fibroblasts [1] [2]. |
| Oxaliplatin + this compound | AGS cells (Gastric cancer) | 10.64 ± 0.18 μg/mL [2] | Enhanced cytotoxic effect compared to individual agents. Significant decrease in cell viability at various combination concentrations (e.g., 5.80% viability at oxaliplatin 40 μg/mL + this compound 60 μg/mL) [2]. |
| Capecitabine + this compound | AGS cells (Gastric cancer) | 13.09 ± 1.83 μg/mL [2] | Enhanced cytotoxic effect compared to individual agents. Significant decrease in cell viability at various combination concentrations (e.g., 18.83% viability at capecitabine 36 μg/mL + this compound 60 μg/mL) [2]. |
The data in the table above was generated using the following standardized experimental methodologies [1] [2]:
Cell Viability and Cytotoxicity (MTT Assay)
Apoptosis Analysis (Flow Cytometry)
Mechanism of Action Investigation
The experimental data suggests that this compound induces cell death in gastric cancer cells through multiple pathways that can complement the action of traditional chemotherapeutics. The diagram below integrates these mechanisms.
The synergistic effect likely arises from this compound priming cancer cells for death by activating complementary apoptotic pathways. While oxaliplatin and capecitabine primarily cause DNA damage, this compound simultaneously triggers both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways, leading to a more potent and concerted cell-killing effect [1] [2].